molecular formula C7H14N2O B15260818 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one

3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B15260818
M. Wt: 142.20 g/mol
InChI Key: MKIHNNYFTOEKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one is a compound of interest in various fields of chemistry and biology. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and an amino group attached to a dimethylpropanone backbone. The unique structure of this compound makes it a valuable subject for research and application in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of aziridine with a suitable precursor. One common method involves the reaction of aziridine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted aziridine compounds .

Scientific Research Applications

3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity makes it a potential candidate for use in cancer therapy, where it can induce DNA damage and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aziridine-containing molecules and amino ketones. Examples are:

Uniqueness

What sets 3-Amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one apart is its specific structural configuration, which combines the reactivity of the aziridine ring with the stability provided by the dimethylpropanone backbone. This unique combination enhances its potential for various applications in scientific research and industry .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-1-(aziridin-1-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C7H14N2O/c1-7(2,5-8)6(10)9-3-4-9/h3-5,8H2,1-2H3

InChI Key

MKIHNNYFTOEKDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(=O)N1CC1

Origin of Product

United States

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